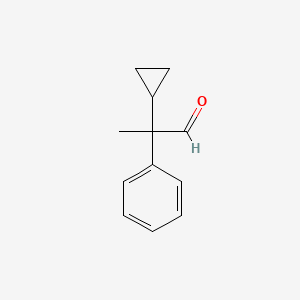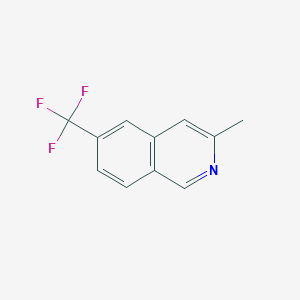
3-Methyl-6-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines. The incorporation of a trifluoromethyl group into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)isoquinoline can be achieved through several methods:
Direct Introduction of Fluorine: This involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.
Cyclization Reactions: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial Production Methods: Industrial production of this compound may utilize scalable versions of the above synthetic routes, often optimized for yield, cost, and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often under basic conditions or with the aid of catalysts.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: 3-(trifluoromethyl)isoquinoline, 6-(trifluoromethyl)quinoline, and other trifluoromethyl-substituted heterocycles.
Uniqueness: The presence of both a methyl and a trifluoromethyl group on the isoquinoline ring makes this compound unique.
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-4-9-5-10(11(12,13)14)3-2-8(9)6-15-7/h2-6H,1H3 |
InChI Key |
CSGIWZRNZKFUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(F)(F)F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



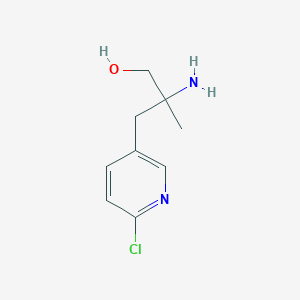
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)
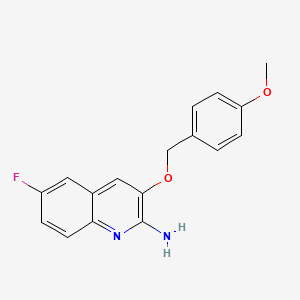

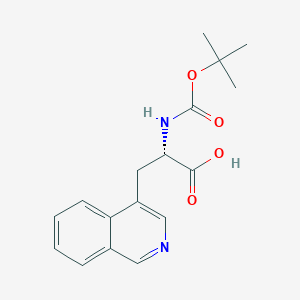
![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)

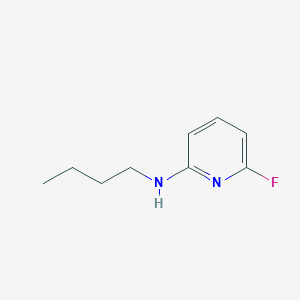
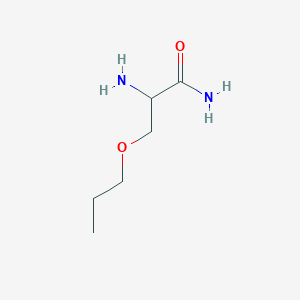
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
